molecular formula C11H15NOS B3389010 Phenol, 3-(4-thiomorpholinylmethyl)- CAS No. 90287-65-3

Phenol, 3-(4-thiomorpholinylmethyl)-

Cat. No. B3389010
CAS RN: 90287-65-3
M. Wt: 209.31 g/mol
InChI Key: NSDQSEGFFDPDRA-UHFFFAOYSA-N
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Description

Phenol, 3-(4-thiomorpholinylmethyl)- is a chemical compound with the CAS number 90287-65-3 . It is a type of phenolic compound .


Synthesis Analysis

Phenolic compounds, including Phenol, 3-(4-thiomorpholinylmethyl)-, are formed by replacing one hydrogen atom from an aromatic hydrocarbon with a –OH group . The synthesis of phenolic compounds involves various methods such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation .


Molecular Structure Analysis

Phenolic compounds can be described as compounds that contain a phenol moiety. Phenol itself is a benzene ring that is substituted with a hydroxyl group .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Phenolic compounds are known for their unique physical and chemical properties. They are colorless liquids or solids but can turn reddish-brown in the atmosphere due to oxidation . They have high boiling points due to the presence of intermolecular hydrogen bonding . They are readily soluble in water due to their ability to form hydrogen bonding .

Mechanism of Action

The exact mechanism of action of Phenol, 3-(4-thiomorpholinylmethyl)- is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has also been shown to modulate the activity of ion channels, although the exact mechanism of this modulation is not clear.
Biochemical and Physiological Effects:
Phenol, 3-(4-thiomorpholinylmethyl)- has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to modulate the activity of ion channels. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Phenol, 3-(4-thiomorpholinylmethyl)- in lab experiments is its ability to bind to a variety of proteins and modulate their activity. This makes it a useful tool for studying protein-ligand interactions and for identifying potential drug targets. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, and care must be taken when using it in experiments.

Future Directions

There are many potential future directions for research on Phenol, 3-(4-thiomorpholinylmethyl)-. One area of interest is in the development of new drugs that target specific proteins or receptors that are modulated by this compound. Another area of interest is in the study of the compound's antioxidant properties and its potential use in treating oxidative stress-related diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential toxicity.

Scientific Research Applications

Phenol, 3-(4-thiomorpholinylmethyl)- has been used in a variety of scientific research applications. One of the most common uses is in the study of protein-ligand interactions. The compound has been shown to bind to a variety of proteins, including enzymes and receptors, and can be used to study their structure and function. It has also been used in the study of ion channels, where it has been shown to modulate their activity.

Safety and Hazards

Phenol, 3-(4-thiomorpholinylmethyl)-, like other phenolic compounds, should be handled with care. It’s important to follow safety measures such as wearing appropriate personal protective equipment and ensuring good ventilation in the work area .

properties

IUPAC Name

3-(thiomorpholin-4-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQSEGFFDPDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354096
Record name Phenol, 3-(4-thiomorpholinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90287-65-3
Record name Phenol, 3-(4-thiomorpholinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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